molecular formula C4H7ClN4 B1432062 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole CAS No. 186958-71-4

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1432062
CAS No.: 186958-71-4
M. Wt: 146.58 g/mol
InChI Key: CWEHTQHLQKTEKX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of tetrazole, which is a class of organic compounds with a five-member ring of four nitrogen atoms and one carbon atom . The 1-chloroethyl group and the methyl group are likely attached to the tetrazole ring, but without specific information or a diagram, the exact structure can’t be determined .


Chemical Reactions Analysis

The reactions of “5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole” would likely depend on the exact structure and the conditions of the reaction. Chloroethyl chloroformate, a related compound, is known to react with tertiary amines .

Scientific Research Applications

Antitumor Properties and Chemical Synthesis

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole derivatives have shown potential in antitumor applications. For instance, the synthesis and chemical study of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to tetrazole derivatives, demonstrated curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC) due to its ability to ring open and form triazene in aqueous conditions (Stevens et al., 1984).

Crystal Structure and Molecular Docking Studies

The crystal structures of tetrazole derivatives, including those similar to this compound, have been determined to better understand their potential applications. For example, a study on two tetrazole derivatives focused on their molecular docking to comprehend their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These insights are valuable for the development of COX-2 inhibitors, which are crucial in medical research (Al-Hourani et al., 2015).

Alkylation and Chemical Reactions

The alkylation of 5-substituted tetrazoles, which shares similarities with the synthesis of this compound, leads to the formation of various isomeric methoxymethyltetrazoles. This reaction, facilitated by phase-transfer catalysis, contributes to the diversity of tetrazole-based compounds and their potential applications in chemical synthesis and material science (Myznikov et al., 2004).

Energetic Materials Development

Tetrazole derivatives, including those related to this compound, have been extensively researched for their potential as high-energy materials. Their high nitrogen content contributes to significant developments in this area, offering promising characteristics for energetic applications. The exploration of tetrazoles with energetic substituent groups, such as nitro groups, highlights the ongoing efforts to create new materials with enhanced performance (Joo & Shreeve, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of “5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole”. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Properties

IUPAC Name

5-(1-chloroethyl)-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEHTQHLQKTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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